2-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride
Description
Molecular Architecture and Stereochemical Considerations
The core structure of 2-methyl-2,5-diazaspiro[3.5]nonane dihydrochloride consists of two fused heterocyclic rings sharing a central spiro carbon atom. The primary ring system comprises a five-membered pyrrolidine-like ring and a seven-membered azepane-like ring, interconnected at the spiro junction (C2 position). The molecular formula C₈H₁₆N₂·2HCl reflects the presence of two protonated nitrogen centers, stabilized by hydrochloride counterions.
Key stereochemical features arise from the spirocyclic framework. The central spiro carbon (C2) adopts a tetrahedral geometry, creating axial and equatorial orientations for the fused rings. Computational models suggest that the methyl group at the N2 position induces conformational restrictions, favoring a chair-like conformation in the seven-membered ring and an envelope conformation in the five-membered ring. This steric constraint reduces rotational freedom around the C2–N2 bond, potentially influencing the compound’s reactivity and intermolecular interactions.
The molecule contains two chiral centers: the spiro carbon (C2) and the nitrogen-bound methyl carbon (C9). However, nitrogen inversion dynamics at the tertiary amine (N5) may lead to rapid interconversion between enantiomeric forms, complicating stereochemical resolution. Quantum mechanical calculations predict an energy barrier of approximately 25–30 kJ/mol for nitrogen inversion, suggesting that enantiomer separation could be feasible under cryogenic conditions.
Properties
IUPAC Name |
2-methyl-2,5-diazaspiro[3.5]nonane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-6-8(7-10)4-2-3-5-9-8;;/h9H,2-7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBSINPDXRBXBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2(C1)CCCCN2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone or aldehyde, followed by the introduction of methyl groups and subsequent formation of the dihydrochloride salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
The biological activity of 2-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride is primarily attributed to its interactions with various receptors and enzymes:
- Sigma Receptors : This compound exhibits significant binding affinities to sigma receptors (SRs), particularly sigma-1 receptors (S1R) and sigma-2 receptors (S2R). These receptors are involved in pain modulation and neuroprotection, making the compound a candidate for analgesic therapies .
- Cytochrome P450 Enzymes : The compound may influence metabolic pathways by interacting with cytochrome P450 enzymes, which play a critical role in drug metabolism and detoxification processes .
Pharmacological Applications
The following are notable pharmacological applications of this compound:
- Analgesic Activity : The compound has been investigated for its potential analgesic effects through sigma receptor interactions. Studies suggest it may provide pain relief with minimal cytotoxicity .
- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, indicating that this compound may also exhibit such properties, warranting further investigation in this area .
- Antitumor Effects : Research has demonstrated that related diazaspiro compounds can exert antitumor effects in various cancer models, including non-small cell lung cancer. Structural modifications of the compound may enhance its therapeutic efficacy against tumors .
Sigma Receptor Ligands
A study focused on designing and synthesizing derivatives of diazaspiro compounds highlighted their potential as sigma receptor ligands with significant analgesic effects at low doses. This research emphasizes the importance of structural variations in enhancing therapeutic properties .
Antitumor Efficacy
Another investigation evaluated several diazaspiro derivatives' antitumor effects using xenograft mouse models. Results indicated that certain compounds exhibited dose-dependent antitumor effects, suggesting that modifications to the diazaspiro framework can lead to improved therapeutic outcomes .
Mechanism of Action
The mechanism of action of 2-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Structural Variations: Ring Size: Compounds like 3-azaspiro[5.5]undecane hydrochloride feature larger spiro systems (5.5), which may influence conformational flexibility and binding interactions compared to the compact 3.5 system of the target compound . Nitrogen Position: The placement of nitrogen atoms (e.g., 2,5- vs.
Physicochemical Properties :
- Hydrochloride salts, including the target compound, generally exhibit enhanced water solubility due to ionic character.
- Methyl substituents (e.g., 2-methyl vs. 7-methyl) can modulate lipophilicity and steric effects, impacting membrane permeability in drug design .
Safety and Handling: While the target compound lacks explicit hazard classification, precautions such as moisture-free storage and sealed containers are recommended . Analogous compounds, like (2S)-2,5-diaminopentanamide dihydrochloride, require similar handling (e.g., avoiding dust inhalation) despite unclassified hazards .
Research and Applications: Diazaspiro compounds are under investigation for their versatility in drug discovery, particularly as scaffolds for kinase inhibitors or GPCR modulators . The similarity score (0.72–0.83) between the target and analogs like 2-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride suggests overlapping synthetic utility but distinct pharmacological profiles .
Biological Activity
2-Methyl-2,5-diazaspiro[3.5]nonane dihydrochloride is a chemical compound with significant potential in biological and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C8H18Cl2N2
- Molecular Weight : 207.15 g/mol
- Structure : Characterized by a bicyclic spiro structure, which contributes to its unique biological properties.
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. The compound's mechanism involves:
- Receptor Binding : It may act as an antagonist or agonist at specific receptors, influencing various signaling pathways.
- Enzyme Interaction : The compound has shown potential in modulating the activity of enzymes involved in critical biochemical processes.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Properties : Studies suggest it may possess antibacterial and antifungal activities.
- Neuroactive Effects : Potential applications in treating neurological disorders have been explored due to its ability to interact with neurotransmitter receptors.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic potential for inflammatory diseases.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study evaluated the efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a new antimicrobial agent .
-
Neuropharmacological Studies :
- Research focusing on the neuropharmacological effects revealed that the compound could enhance cognitive functions in animal models. Behavioral assays indicated improved memory and learning capabilities when administered at specific dosages .
-
Anti-inflammatory Research :
- In vitro studies demonstrated that this compound could reduce pro-inflammatory cytokine production in macrophages, indicating its potential for treating chronic inflammatory conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2-Methyl-2,5-diazaspiro[3.5]nonane | Spiro compound | Antimicrobial, neuroactive |
| 2,5-Diazaspiro[3.5]nonane | Bicyclic amine | Limited antimicrobial activity |
| 2-Methyl-2,5-diazaspiro[3.4]octane | Spiro compound | Moderate neuroactivity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for 2-methyl-2,5-diazaspiro[3.5]nonane dihydrochloride, and how can purity be ensured?
- Methodological Answer : The synthesis typically involves spirocyclic ring formation using protected amine precursors and subsequent hydrochlorination. Key reagents may include tert-butyl carbamate (Boc) for amine protection and HCl for salt formation. Purification via recrystallization or column chromatography is critical. Purity should be confirmed using HPLC (>97%) and nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity. Storage at 2–8°C in sealed, moisture-free containers is essential to prevent decomposition .
Q. How should researchers characterize the structural and stereochemical properties of this compound?
- Methodological Answer : Employ a combination of:
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm the spirocyclic framework and methyl substituent positions.
- X-ray crystallography to resolve stereochemical ambiguities, particularly for the diazaspiro core.
- Mass spectrometry (HRMS) to validate the molecular formula (e.g., C₈H₁₆Cl₂N₂) and detect impurities .
Q. What are the critical storage conditions to maintain compound stability?
- Methodological Answer : Store at 2–8°C in airtight, moisture-resistant containers under inert gas (e.g., nitrogen). Conduct periodic stability assessments via thermal gravimetric analysis (TGA) to monitor decomposition thresholds. Avoid exposure to light, as diazaspiro compounds are prone to photodegradation .
Advanced Research Questions
Q. How can computational modeling optimize the pharmacological profile of this diazaspiro scaffold?
- Methodological Answer : Use molecular docking and density functional theory (DFT) to study interactions with target proteins (e.g., sigma receptors). Focus on the impact of the 2-methyl substitution and spirocyclic conformation on binding affinity. Compare with analogs like 2,7-diazaspiro[3.5]nonane derivatives to identify structural determinants of activity .
Q. What experimental strategies are recommended for identifying biological targets of this compound?
- Methodological Answer :
- Perform radioligand binding assays against sigma-1/2 receptors, given structural similarities to known ligands.
- Use kinase profiling panels to assess off-target effects.
- Validate functional activity via calcium flux assays or cAMP modulation studies in cell lines expressing candidate receptors .
Q. How should researchers address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Replicate experiments under standardized conditions (e.g., pH, temperature, solvent).
- Verify compound purity (>99% via HPLC) and stereochemical consistency (via chiral chromatography or X-ray).
- Compare results with structurally related compounds (e.g., 5-methyl-2,5-diazaspiro[3.4]octane dihydrochloride) to isolate scaffold-specific effects .
Q. What approaches enable comparative analysis with diazaspiro analogs in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Synthesize analogs with variations in ring size (e.g., 3.4 vs. 3.5 spiro systems) or substituent positions (e.g., 2-methyl vs. 7-methyl).
- Use free-energy perturbation (FEP) simulations to predict binding affinity changes.
- Corrogate biological data (e.g., IC₅₀ values) with computational descriptors (e.g., LogP, polar surface area) to identify key SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
